
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent complexes with sugars, amino acids, and other compounds containing 1,2- or 1,3-diols . This property makes them useful in a variety of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . The Suzuki-Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds using boronic acids .Molecular Structure Analysis
The molecular structure of boronic acids involves a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can hybridize to a trigonal sp2 or a tetrahedral sp3 form .Chemical Reactions Analysis
Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the coupled product .Applications De Recherche Scientifique
- CPBA’s Role : CPBA serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a popular choice for constructing complex molecules. The transmetalation step involves transferring nucleophilic organic groups from boron to palladium, resulting in the formation of new C–C bonds .
- Use Case : Researchers explore CPBA derivatives as potential drug candidates due to their mild electrophilicity and reversible covalent interactions. These compounds could serve as inhibitors or play other roles in drug design .
- One-Pot Synthesis : Researchers have developed a one-pot synthesis of monomers using CPBA. This approach allows for the efficient preparation of borinic acid-containing materials .
Suzuki–Miyaura Coupling
Medicinal Chemistry
Materials Science
Reversible Covalent Chemistry
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQLUSZZBFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2650019.png)
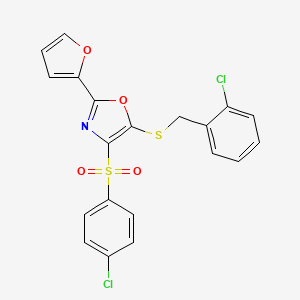
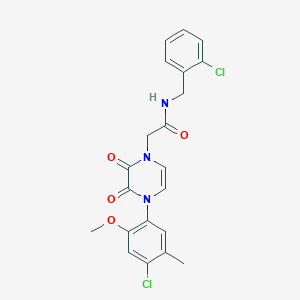

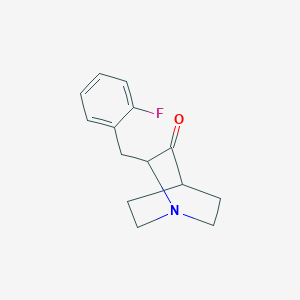
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2650029.png)
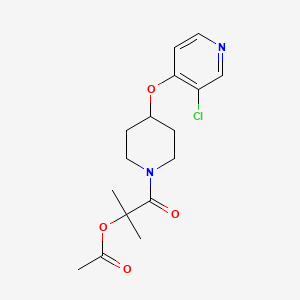


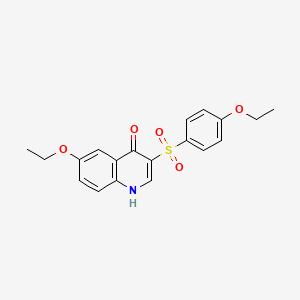
![(Z)-ethyl 3-methyl-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2650036.png)